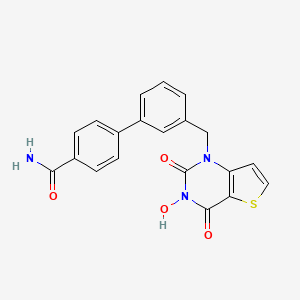

Fen1-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H15N3O4S |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

4-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]benzamide |

InChI |

InChI=1S/C20H15N3O4S/c21-18(24)14-6-4-13(5-7-14)15-3-1-2-12(10-15)11-22-16-8-9-28-17(16)19(25)23(27)20(22)26/h1-10,27H,11H2,(H2,21,24) |

InChI-Schlüssel |

VQEJSOSSYFEKGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)CN3C4=C(C(=O)N(C3=O)O)SC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Fen1-IN-2 in the Base Excision Repair Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in the long-patch base excision repair (LP-BER) pathway, a key mechanism for repairing DNA damage from oxidation, alkylation, and deamination. Its unique ability to cleave 5'-flap structures makes it an essential component for maintaining genomic stability. The dysregulation of FEN1 is frequently observed in various cancers, making it a compelling target for therapeutic intervention. Fen1-IN-2, a potent N-hydroxyurea-based small molecule inhibitor of FEN1, has emerged as a valuable tool for studying the intricacies of the BER pathway and as a potential anticancer agent. This technical guide provides an in-depth overview of the role of this compound in the BER pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to FEN1 and the Base Excision Repair Pathway

The base excision repair (BER) pathway is the primary cellular defense against single-base DNA lesions. BER is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. The pathway then bifurcates into two main sub-pathways: short-patch BER (SP-BER), which replaces a single nucleotide, and long-patch BER (LP-BER), which synthesizes a stretch of 2-13 nucleotides.

FEN1 is a structure-specific endonuclease that plays an indispensable role in LP-BER.[1][2] Its primary function is to recognize and cleave the 5'-flap intermediate that is generated by the strand-displacement activity of DNA polymerase during repair synthesis.[1] This cleavage creates a ligatable nick, allowing for the final step of DNA ligation to complete the repair process. Certain types of DNA damage, such as oxidized or reduced abasic sites, are refractory to SP-BER and are preferentially channeled through the LP-BER pathway, highlighting the critical role of FEN1 in repairing these lesions.[2]

This compound: A Potent Inhibitor of FEN1

This compound is a member of the N-hydroxyurea class of FEN1 inhibitors. These inhibitors act by chelating the catalytic magnesium ions in the FEN1 active site, thereby preventing the binding and cleavage of the 5'-flap substrate.[3] This inhibition of FEN1 activity leads to the accumulation of unprocessed flap intermediates, stalling the LP-BER pathway and resulting in the persistence of DNA damage.[2]

Mechanism of Action of this compound in the BER Pathway

The inhibition of FEN1 by this compound has profound consequences for the integrity of the BER pathway. By blocking the resolution of 5'-flap structures, this compound effectively halts LP-BER. This leads to an accumulation of unrepaired DNA lesions and toxic repair intermediates, which can trigger cell cycle arrest, apoptosis, and genomic instability.[4] The cellular response to FEN1 inhibition often involves the activation of DNA damage response (DDR) pathways, including the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[4]

dot

Figure 1: Inhibition of the Long-Patch Base Excision Repair Pathway by this compound.

Quantitative Data for FEN1 Inhibitors

The potency of this compound and other FEN1 inhibitors has been characterized using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency in biochemical assays, while the half-maximal effective concentration (EC50) is often used to describe the potency in cellular assays. The inhibitor constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.

| Inhibitor | Target(s) | IC50 (nM) | EC50 (µM) | Ki (nM) | Reference(s) |

| This compound | FEN1 | 3 | - | - | [1] |

| XPG | 226 | - | - | [1] | |

| Fen1-IN-1 | FEN1 | - | 15.5 (GI50) | - | [4] |

| FEN1-IN-4 | hFEN1-336Δ | 30 | - | - | |

| BSM-1516 | FEN1 | 7 | 0.024 (CETSA) | - | |

| Exo1 | 460 | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and cellular effects of this compound.

Fluorescence-Based FEN1 Inhibition Assay

This assay measures the ability of an inhibitor to block the cleavage of a fluorescently labeled DNA substrate by FEN1.

dot

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cultured cells of interest

-

This compound or other test compounds dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

Equipment for protein detection (e.g., Western blotting apparatus, antibodies against FEN1)

Protocol:

-

Treat cultured cells with various concentrations of this compound or DMSO for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

-

Collect the supernatant (soluble fraction) and determine the amount of soluble FEN1 protein using a suitable detection method like Western blotting or an ELISA-based assay.

-

Plot the amount of soluble FEN1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

γ-H2AX Immunofluorescence Assay

This assay is used to detect and quantify DNA double-strand breaks, a downstream consequence of FEN1 inhibition and stalled replication forks.

Materials:

-

Cultured cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with this compound or DMSO for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100 solution.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-γ-H2AX antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade medium.

-

Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software. An increase in γ-H2AX foci indicates an increase in DNA double-strand breaks.

Conclusion

This compound is a potent and specific inhibitor of FEN1 that serves as an invaluable tool for dissecting the molecular mechanisms of the long-patch base excision repair pathway. By blocking FEN1's endonuclease activity, this compound induces the accumulation of unprocessed 5'-flap intermediates, leading to the disruption of DNA repair, the induction of DNA damage, and ultimately, cell death. This detailed technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to utilize this compound effectively in their studies of DNA repair and for the exploration of novel cancer therapeutics targeting the FEN1-BER axis. The continued investigation of this compound and similar inhibitors holds significant promise for advancing our understanding of genomic maintenance and for the development of targeted therapies for a range of human diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FEN1 Inhibition on Okazaki Fragment Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Flap Endonuclease 1 (FEN1) in Okazaki fragment maturation and the consequences of its inhibition by small molecules. As the specific inhibitor "Fen1-IN-2" is not prominently documented in publicly available scientific literature, this document will focus on the effects of well-characterized FEN1 inhibitors, such as those from the N-hydroxyurea series (e.g., FEN1-IN-1), which serve as representative examples of FEN1-targeted compounds.

The Critical Role of FEN1 in Okazaki Fragment Maturation

During lagging strand DNA synthesis, DNA is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous DNA strand. This process, termed Okazaki fragment maturation, is essential for the completion of DNA replication and the maintenance of genomic stability.[1][2]

FEN1 is a structure-specific endonuclease that plays a pivotal role in the primary pathway of Okazaki fragment maturation.[1] Its main function is to recognize and cleave the 5' flap structures that are created when DNA polymerase displaces the RNA-DNA primer of the preceding Okazaki fragment.[3] The precise cleavage by FEN1 creates a ligatable nick, which is then sealed by DNA ligase I, completing the maturation process.[1]

Mechanism of Action of FEN1 Inhibitors

Small molecule inhibitors of FEN1, such as FEN1-IN-1, typically bind to the active site of the enzyme.[4] Inhibition is often achieved through the coordination of the essential magnesium ions in the active site, which are critical for the catalytic activity of FEN1.[4][5] By blocking the active site, these inhibitors prevent FEN1 from cleaving the 5' flaps on Okazaki fragments.

The failure to process these flaps leads to the accumulation of immature Okazaki fragments and the persistence of single-strand breaks in the DNA.[6] This disruption of DNA replication can trigger a DNA damage response, leading to replication fork instability, cell cycle arrest, and ultimately, cell death, particularly in cancer cells that often exhibit high replicative stress and may have deficiencies in other DNA repair pathways.[6][7]

Quantitative Data on FEN1 Inhibition

The efficacy of FEN1 inhibitors can be quantified through various in vitro and cellular assays. The following tables summarize representative quantitative data for FEN1 inhibitors.

| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 | Reference |

| FEN1-IN-1 | Cell Growth | 212 cell lines | Mean GI50: 15.5 µM | [4] |

| NSC-13755 | FEN1 Cleavage Assay | Recombinant FEN1 | Average IC50: 0.93 µM | [8] |

| Aurintricarboxylic acid | FEN1 Cleavage Assay | Recombinant FEN1 | Average IC50: 0.59 µM | [8] |

| FEN1-IN-4 | FEN1 Cleavage Assay | Recombinant FEN1 | IC50: ~10 µM (estimated from graph) | [9] |

| Compound 1 (N-hydroxyurea series) | Cell Proliferation | HCT-116 | GI50: < 10 µM | [6] |

Table 1: Potency of various FEN1 inhibitors in biochemical and cellular assays.

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| A549 | FEN1 siRNA knockdown | G1 phase arrest | Significant increase | [10] |

| H460 | FEN1 siRNA knockdown | G1 phase arrest | Significant increase | [10] |

| H1299 | FEN1 siRNA knockdown | G2 phase arrest | Significant increase | [10] |

| PEO1 | FEN1 inhibitor | S-phase and G2/M-phase cell cycle arrest | Significant increase | [11] |

| Bel-7402 | FEN1 knockdown | Increase in G2/M-phase cells | Marked increase | [12] |

| Hep-3B | FEN1 overexpression | Decrease in G2/M-phase cells | Significant decrease | [12] |

Table 2: Effects of FEN1 inhibition or depletion on cell cycle progression.

Experimental Protocols

FEN1 Flap Cleavage Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic DNA flap substrate by recombinant FEN1 enzyme.

Materials:

-

Recombinant human FEN1 protein

-

Fluorescently labeled DNA flap substrate: A three-oligonucleotide construct with a 5' flap labeled with a fluorophore (e.g., 6-FAM) and a quencher (e.g., BHQ-1) positioned nearby on the complementary strand.[13]

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[8]

-

Test compound (e.g., this compound) at various concentrations.

-

384-well microplate.

-

Fluorescence plate reader.

Protocol:

-

Prepare a reaction mixture containing the assay buffer and recombinant FEN1 enzyme at an optimized concentration (e.g., 20 nM).[8]

-

Add the test compound at a range of concentrations to the reaction mixture in the wells of the 384-well plate. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Initiate the reaction by adding the fluorescently labeled DNA flap substrate (e.g., 50 nM final concentration).[8]

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the 5' flap by FEN1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates from the kinetic data.

-

Determine the IC50 value of the test compound by plotting the percentage of FEN1 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a FEN1 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A549).

-

Complete cell culture medium.

-

FEN1 inhibitor (e.g., this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the FEN1 inhibitor for a specified period (e.g., 72 hours).[10] Include a vehicle-treated control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a FEN1 inhibitor.

Materials:

-

Cancer cell line.

-

FEN1 inhibitor.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold) for fixation.

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Protocol:

-

Treat the cells with the FEN1 inhibitor or vehicle control for a defined period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of the intercalated PI.

-

Analyze the data using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.[12]

Visualizations

References

- 1. Okazaki fragment maturation: nucleases take centre stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Okazaki fragment maturation: DNA flap dynamics for cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 8. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Basis of FEN1 Inhibition by Fen1-IN-2

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a significant target for cancer therapy. Its overexpression in various cancers correlates with poor prognosis, driving the development of specific inhibitors. This guide details the structural and mechanistic basis of FEN1 inhibition by the N-hydroxyurea class of compounds, to which Fen1-IN-2 belongs. By examining crystallographic data, quantitative inhibition metrics, and detailed experimental protocols, we provide a comprehensive overview for researchers in oncology and drug discovery.

Introduction: FEN1 Function and Therapeutic Relevance

Flap endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic stability.[1] It plays a central role in two major DNA metabolic pathways:

-

Okazaki Fragment Maturation: During lagging-strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are created as DNA polymerase synthesizes new Okazaki fragments.[2][3] This action creates a ligatable nick, allowing DNA ligase I to join the fragments into a continuous strand.[3][4]

-

Long-Patch Base Excision Repair (LP-BER): FEN1 is involved in the repair of damaged DNA by excising flaps generated during the LP-BER pathway.[1][2]

Given its crucial roles, it is not surprising that FEN1 is overexpressed in many cancers.[2] Cancer cells often exhibit increased reliance on specific DNA repair pathways, a phenomenon known as "synthetic lethality."[1][5] This makes FEN1 an attractive therapeutic target; inhibiting FEN1 can selectively kill cancer cells that have mutations in other DNA repair genes.[1]

The N-Hydroxyurea Class of FEN1 Inhibitors

This compound belongs to a class of potent N-hydroxyurea-based compounds that act as FEN1 inhibitors.[6][7] These small molecules have been shown to be cellularly active, inducing a DNA damage response and leading to cytotoxicity in cancer cell lines.[1][8] The structural basis for their potent inhibition has been elucidated through X-ray crystallography, revealing a direct interaction with the enzyme's active site.[1][2]

Structural Basis of Inhibition

The mechanism of action for N-hydroxyurea inhibitors was revealed by the co-crystal structure of human FEN1 in a ternary complex with Mg²⁺ and an N-hydroxyurea inhibitor (Compound 1, PDB ID: 5FV7).[1][2][9] This structure provides a detailed snapshot of how these inhibitors function at an atomic level.

Mechanism of Action: The FEN1 active site contains two essential divalent metal ions, typically Mg²⁺, which are critical for catalysis.[1][2] The N-hydroxyurea inhibitor positions itself directly in this active site. The key interaction involves the N-hydroxyurea moiety of the inhibitor, which chelates and completes the coordination sphere of the two catalytic Mg²⁺ ions.[2][10]

This binding mode has two critical consequences:

-

Blocks Substrate Entry: The inhibitor physically occupies the space where the DNA substrate's scissile phosphate would normally bind, thereby blocking the DNA flap from accessing the catalytic machinery.[2][11]

-

Prevents DNA Unpairing: The catalytic process requires a conformational change in the DNA substrate near the cleavage site.[1] By locking the catalytic metal ions in place, the inhibitor prevents this necessary unpairing of the DNA, halting the reaction.[6][12]

Superimposing the inhibitor-bound FEN1 structure (PDB: 5FV7) with a product DNA-bound structure (PDB: 3Q8K) clearly shows that the inhibitor occupies the precise location of the DNA's phosphate monoester, confirming a direct competitive mechanism at the catalytic center.[2]

Quantitative Data on FEN1 Inhibition

The potency of N-hydroxyurea inhibitors has been quantified using in vitro enzymatic assays. While specific data for "this compound" is not detailed in the primary literature, data for closely related compounds from the same chemical series demonstrate their high potency.

| Compound Name/ID | Target | IC₅₀ (nM) | Assay Type | Reference |

| FEN1-IN-4 (Compound 2) | hFEN1-336Δ | 30 | Enzymatic Assay | [13] |

| Compound from PDB 5FV7 | FEN1 | 46 | Enzymatic Assay | [1] (as cited) |

| Compound 1 (N-hydroxyurea) | FEN1 | ~50 | Enzymatic Assay | [1][11] |

| Compound 3 (N-hydroxyurea) | FEN1 | ~50 | Enzymatic Assay | [1][11] |

| Compound 4 (N-hydroxyurea) | FEN1 | ~50 | Enzymatic Assay | [1][11] |

| Compound #20 (Tumey et al.) | FEN1 | 3 | Enzymatic Assay | [14] |

Note: IC₅₀ values can vary based on specific assay conditions and substrate concentrations.

Experimental Protocols

Protein Crystallography for FEN1-Inhibitor Complex

This protocol outlines the general steps to determine the co-crystal structure of FEN1 with an inhibitor like this compound.

-

Protein Expression and Purification: A truncated version of human FEN1 (e.g., residues 1-336, lacking the flexible C-terminus) is expressed in E. coli and purified using chromatography techniques to achieve high homogeneity.[1]

-

Co-crystallization: The purified FEN1 protein is concentrated and mixed with the inhibitor and a source of magnesium ions (MgCl₂). Crystals are grown using vapor diffusion methods, where the protein-inhibitor complex solution is equilibrated against a reservoir solution, leading to gradual precipitation and crystal formation.[2][15]

-

X-ray Diffraction Data Collection: Crystals are flash-cooled in liquid nitrogen. High-intensity X-ray beams, typically from a synchrotron source, are used to collect diffraction data from the crystal.[2][15]

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the unit cell. The atomic model of the FEN1-inhibitor complex is then built into this map and refined to yield the final, high-resolution structure (e.g., PDB ID 5FV7 at 2.84 Å resolution).[1][9]

Fluorogenic FEN1 Activity Assay (FRET-based)

This high-throughput assay is used to measure FEN1's enzymatic activity and determine the IC₅₀ values of inhibitors.

-

Substrate Design: A synthetic DNA flap substrate is used, which contains a fluorophore (e.g., FAM) on the 5' end of the flap and a quencher (e.g., TAMRA) on the adjacent strand. In its intact state, the proximity of the quencher dampens the fluorophore's signal (FRET).

-

Reaction Mixture: The assay is typically performed in a 384-well plate format. Each well contains:

-

Initiation and Measurement: The reaction is started by adding the FRET-based DNA substrate (e.g., 50 nM).[16] As FEN1 cleaves the 5' flap, the fluorophore is released from the proximity of the quencher, resulting in an increase in fluorescence. This signal is monitored over time using a plate reader.

-

Data Analysis: The initial rate of the reaction is calculated from the slope of the fluorescence curve. These rates are then plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding thermodynamics between FEN1 and an inhibitor, confirming binding affinity (Kᴅ) and stoichiometry.

-

Sample Preparation: Purified FEN1 is placed in the ITC sample cell, and the inhibitor is loaded into the titration syringe. Both solutions must be in identical, precisely matched buffers containing MgCl₂ to avoid heats of dilution.[2][17]

-

Titration: A series of small, automated injections of the inhibitor solution are made into the FEN1 solution.[18]

-

Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic). Each injection produces a heat-flow peak.

-

Data Analysis: The area under each peak is integrated and plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a thermodynamic model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

-

Control Experiment: A critical control experiment involves replacing Mg²⁺ with Ca²⁺ in the buffer. Studies show that N-hydroxyurea inhibitors lose their ability to bind FEN1 in the presence of Ca²⁺, confirming the essential role of Mg²⁺ in mediating the interaction.[1][2]

Cellular Pathway Context: Okazaki Fragment Maturation

Inhibiting FEN1 with compounds like this compound directly disrupts critical cellular processes. The primary pathway affected is Okazaki fragment maturation, a key part of DNA replication.

Conclusion

The structural and mechanistic understanding of FEN1 inhibition by N-hydroxyurea compounds, including this compound, is well-established. Crystallographic evidence clearly shows these inhibitors function by binding to the catalytic magnesium ions in the enzyme's active site, physically blocking DNA substrate binding and catalysis.[1][2] This direct, potent mode of action, validated by quantitative enzymatic and biophysical assays, underscores the potential of this class of compounds. For drug development professionals, this detailed knowledge provides a strong foundation for the rational design and optimization of next-generation FEN1 inhibitors for targeted cancer therapy.

References

- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esrf.fr [esrf.fr]

- 3. Structure-specific nucleases: role in Okazaki fragment maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]

- 12. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystallization and preliminary X-ray analysis of flap endonuclease 1 (FEN1) from Desulfurococcus amylolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 18. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FEN1 Inhibition by Fen1-IN-2 on Genomic Stability and Cell Cycle Progression: A Technical Overview

For Immediate Release

A Deep Dive into the Molecular Consequences of Targeting a Key DNA Repair Nuclease for Therapeutic Advancement

Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing pivotal roles in DNA replication and repair.[1][2] Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide explores the impact of a specific small molecule inhibitor, Fen1-IN-2, on genomic stability and cell cycle progression, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action and experimental validation.

Core Functions of FEN1: A Guardian of the Genome

FEN1 is a structure-specific nuclease with multiple enzymatic activities, including 5'-flap endonuclease, 5'-3' exonuclease, and gap-endonuclease functions.[5][6] These activities are essential for several DNA metabolic pathways:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed, a crucial step for the ligation of Okazaki fragments.[2][7]

-

Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway to remove damaged nucleotides and displaced DNA flaps, particularly in response to oxidative DNA damage.[8][9]

-

Stalled Replication Fork Rescue: The enzyme is involved in processing and restarting stalled replication forks, preventing replication collapse and subsequent genomic instability.[2][5]

-

Telomere Maintenance: FEN1 contributes to telomere stability, and its depletion can lead to telomere dysfunction.[5][10]

Given its central role, the inhibition of FEN1 presents a promising strategy for cancer therapy, particularly in tumors with existing DNA damage response defects, leveraging the concept of synthetic lethality.[11][12][13]

This compound: A Molecular Probe into FEN1 Function

This compound is a small molecule inhibitor designed to target the enzymatic activity of FEN1. While specific quantitative data for this compound is not extensively available in the public domain, its effects can be inferred from the broader class of FEN1 inhibitors and the known consequences of FEN1 depletion. Inhibition of FEN1 by compounds like this compound is expected to induce a DNA damage response and activate checkpoint signaling pathways.[14]

Impact on Genomic Stability

The primary consequence of FEN1 inhibition is the accumulation of unrepaired DNA intermediates, leading to genomic instability. This manifests in several ways:

-

Increased DNA Damage Signaling: Inhibition of FEN1 leads to the phosphorylation of histone H2AX (γH2AX) and the activation of the ATM checkpoint signaling pathway, indicating the presence of DNA double-strand breaks.[14][15]

-

Replication Fork Instability: The failure to process Okazaki fragments and rescue stalled replication forks results in replication stress and potential fork collapse.[14]

-

Sensitivity in HR-Deficient Cells: Cells with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, are particularly sensitive to FEN1 inhibition, highlighting a synthetic lethal relationship.[3][13]

The signaling cascade initiated by FEN1 inhibition is a critical area of study for understanding its therapeutic potential.

Effects on Cell Cycle Progression

The DNA damage induced by FEN1 inhibition triggers cell cycle checkpoints, leading to arrest at various phases and, ultimately, apoptosis in cancer cells.

-

Cell Cycle Arrest: Treatment with FEN1 inhibitors has been shown to cause cell cycle arrest, with studies reporting accumulation in G1/S or G2/M phases depending on the cell type and experimental conditions.[3][16] FEN1 expression itself is cell cycle-regulated, peaking in the S phase and degrading in the G2/M phase.[17]

-

Induction of Apoptosis: Prolonged cell cycle arrest and the accumulation of irreparable DNA damage lead to the induction of apoptosis. This is often evidenced by increased levels of cleaved caspase-3.[16] In some contexts, FEN1 inhibition-induced cell death can occur in a p53-independent manner.[13][18]

Quantitative Analysis of FEN1 Inhibition

While specific data for this compound is limited, the following table summarizes representative quantitative data for other FEN1 inhibitors to illustrate the expected effects.

| Inhibitor | Cell Line | Assay | Result | Reference |

| FEN1-IN-1 | 212 cancer cell lines | Growth Inhibition | Mean GI50 of 15.5 µM | [14] |

| FEN1-IN-4 | Breast Cancer Cell Lines | Cell Death, Clonogenic Survival, Cell Cycle | Cell line-specific responses | [4] |

| Cisplatin + FEN1 inhibitor | A2780cis (Ovarian Cancer) | Apoptosis (Annexin V) | Increased apoptosis with combination | [6] |

| FEN1 Knockdown | A549, H460 (NSCLC) | Apoptosis (Cleaved Caspase-3) | Increased cisplatin-induced apoptosis | [16] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to assess the impact of FEN1 inhibitors.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Flow Cytometry for Cell Cycle Analysis

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound for the desired time.

-

Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for DNA Damage Foci (γH2AX)

-

Cell Culture on Coverslips: Grow cells on sterile coverslips in a petri dish and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Antibody Incubation: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nucleus) and visualize using a fluorescence microscope.

-

Quantification: Count the number of γH2AX foci per nucleus.

Conclusion and Future Directions

The inhibition of FEN1 by small molecules like this compound represents a promising avenue for cancer therapy. By disrupting crucial DNA replication and repair processes, these inhibitors induce significant genomic instability and trigger cell cycle arrest and apoptosis, particularly in cancer cells with compromised DNA damage response pathways. Further research is warranted to fully elucidate the specific molecular interactions and downstream effects of this compound and to identify predictive biomarkers for patient stratification. The development of more potent and selective FEN1 inhibitors holds the potential to expand the arsenal of targeted therapies against a range of malignancies.

References

- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuickresearch.com [kuickresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. FLAP ENDONUCLEASE 1 CONTRIBUTES TO TELOMERE STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Flap endonuclease overexpression drives genome instability and DNA damage hypersensitivity in a PCNA-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Off-Target Effects of FEN1 Inhibitor BSM-1516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BSM-1516, a potent and selective inhibitor of Flap Endonuclease 1 (FEN1). Due to the absence of public domain information on "Fen1-IN-2," this document focuses on BSM-1516 as a well-characterized example to explore the on- and off-target effects of FEN1 inhibition in preclinical models.

Introduction

Flap Endonuclease 1 (FEN1) is a critical metalloenzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1] Its overexpression in various cancers has made it an attractive target for anticancer therapeutics.[2][3] BSM-1516 is a novel, potent, and selective FEN1 inhibitor developed by Blacksmith Medicines.[2][3] This guide details its mechanism of action, selectivity, and its effects in preclinical cancer models, with a focus on synthetic lethality and combination therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data for BSM-1516 from preclinical studies.

Table 1: Biochemical and Cellular Potency of BSM-1516

| Metric | Target/Cell Line | Value | Reference |

| IC50 | FEN1 | 7 nM | [2][3] |

| IC50 | Exonuclease 1 (Exo1) | 460 nM | [2][3] |

| CETSA EC50 | FEN1 (in HEK293 cells) | 24 nM | [2][3] |

| Clonogenic Assay EC50 | DLD1 (BRCA2-deficient) | 350 nM | [2][3] |

| Clonogenic Assay EC50 | DLD1 (BRCA2-wild-type) | 5 µM | [2][3] |

Table 2: Selectivity Profile of BSM-1516

| Off-Target | Selectivity (fold vs. FEN1) | Reference |

| Exonuclease 1 (Exo1) | ~65-fold | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Biochemical Enzyme Inhibition Assay:

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of BSM-1516 against FEN1 and the related enzyme Exonuclease 1 (Exo1).

-

Method: A fragment-based drug discovery platform was utilized to identify a metal-binding pharmacophore that interacts with the two magnesium ions in the FEN1 active site. Fragment growth strategies were then employed to develop potent and selective inhibitors. The inhibitory activity of BSM-1516 was quantified in biochemical assays against purified FEN1 and Exo1 enzymes.[2][3]

2. Cellular Thermal Shift Assay (CETSA):

-

Principle: To confirm target engagement of BSM-1516 with FEN1 in a cellular context. The binding of a ligand (inhibitor) can increase the thermal stability of the target protein.

-

Method: The InCELL Pulse™ target engagement assay was performed in HEK293 cells stably expressing the FEN1 catalytic domain with a C-terminal ePL tag.[4] The half-maximal effective concentration (EC50) for target engagement was determined by measuring the increased stability of FEN1 upon BSM-1516 binding.[2][4]

3. Clonogenic Survival Assay:

-

Principle: To assess the long-term proliferative capacity of cells after treatment with an inhibitor. This assay is particularly useful for evaluating synthetic lethality.

-

Method: Isogenic BRCA2-deficient and BRCA2-wild-type DLD1 cells were treated with varying concentrations of BSM-1516. After treatment, the cells were allowed to grow and form colonies. The survival fraction was calculated based on the number of colonies formed in treated versus untreated cells to determine the EC50.[2][3]

4. Cell Cycle Analysis:

-

Principle: To determine the effect of FEN1 inhibition on cell cycle progression.

-

Method: BRCA2-deficient DLD1 cells were treated with BSM-1516. BrdU incorporation and total DNA content were monitored by flow cytometry to analyze cell cycle distribution.[4]

5. DNA Damage and Replication Stress Analysis:

-

Principle: To measure the induction of DNA damage and replication stress upon FEN1 inhibition.

-

Method: Cells were treated with BSM-1516, and the accumulation of chromatin-bound RPA32 (a marker of single-stranded DNA) and PARP1 was assessed by Western blotting of fractionated cell lysates.[2][4]

6. CRISPR-Based Synthetic Lethality Screen:

-

Principle: To identify genes that, when perturbed, sensitize cells to FEN1 inhibition.

-

Method: A FEN1-inhibitor-anchored CRISPR screen was performed to identify genetic perturbations that create synthetic lethal interactions with BSM-1516.[2][3]

7. In Vitro Synergy Studies:

-

Principle: To evaluate the combination potential of BSM-1516 with other DNA Damage Response (DDR) inhibitors.

-

Method: BRCA2-proficient and -deficient cell lines were treated with a matrix of concentrations of BSM-1516 and a panel of 25 different DDR inhibitors. Cell viability was assessed, and synergy scores were calculated.[2][3]

Signaling Pathways and Experimental Workflows

FEN1's Role in DNA Replication and Repair

FEN1 plays a crucial role in the maturation of Okazaki fragments during lagging strand DNA synthesis and in long-patch base excision repair. Inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps, causing replication stress, DNA damage, and ultimately cell death, particularly in cells with pre-existing defects in other DNA repair pathways like homologous recombination (HR).

Mechanism of Action and Synthetic Lethality of BSM-1516

BSM-1516 inhibits FEN1, leading to an accumulation of unprocessed DNA flaps. In cells with deficient homologous recombination (e.g., BRCA2-deficient), this leads to irreparable DNA damage and cell death, an example of synthetic lethality.

Experimental Workflow for Preclinical Evaluation of BSM-1516

The preclinical evaluation of BSM-1516 follows a logical progression from biochemical characterization to cellular and potential in vivo studies.

References

- 1. kuickresearch.com [kuickresearch.com]

- 2. blacksmithmedicines.com [blacksmithmedicines.com]

- 3. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]

- 4. blacksmithmedicines.com [blacksmithmedicines.com]

The significance of FEN1 overexpression in cancer and sensitivity to Fen1-IN-2

A Technical Guide on Flap Endonuclease 1 (FEN1) Overexpression in Cancer and the Therapeutic Potential of FEN1 Inhibition

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a pivotal role in maintaining genomic stability. However, its overexpression is a common feature across a wide spectrum of human cancers and is frequently associated with aggressive tumor phenotypes, poor prognosis, and resistance to conventional therapies. This dysregulation transforms FEN1 from a genome caretaker into a facilitator of oncogenesis, making it a compelling target for novel anticancer strategies. This technical guide provides an in-depth analysis of the significance of FEN1 overexpression in cancer and explores the therapeutic rationale for targeting this nuclease, with a specific focus on the sensitivity of cancer cells to FEN1 inhibitors like Fen1-IN-2.

FEN1: A Key Nuclease in DNA Metabolism

FEN1 is a structure-specific nuclease with multiple enzymatic activities, including 5'-flap endonuclease, 5'-3' exonuclease, and gap-endonuclease functions.[1] These activities are essential for several DNA metabolic pathways:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA primers, a crucial step for ligating the Okazaki fragments into a continuous DNA strand.[2][3]

-

Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway to remove damaged DNA segments and facilitate repair synthesis.[4][5]

-

Rescue of Stalled Replication Forks: FEN1 helps to process and restart stalled replication forks, preventing replication stress and DNA damage.[4]

-

Telomere Maintenance: The enzyme also contributes to telomere stability, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) mechanism.[1]

Given its fundamental roles, the precise regulation of FEN1 expression and activity is paramount for cellular homeostasis.

FEN1 Overexpression: A Hallmark of Cancer

A substantial body of evidence demonstrates that FEN1 is significantly upregulated at both the mRNA and protein levels in numerous malignancies compared to corresponding normal tissues.[6][7] This overexpression is not merely a consequence of the increased proliferation rate of cancer cells but is an active contributor to tumorigenesis.[6]

Key Associations of FEN1 Overexpression in Cancer:

-

Poor Prognosis: Elevated FEN1 levels are correlated with poor patient survival in several cancers, including breast, ovarian, and non-small-cell lung cancer (NSCLC).[8][9][10]

-

Tumor Progression: FEN1 overexpression is linked to more aggressive tumor features, such as high tumor grade, advanced stage, and metastasis.[7][9][11]

-

Therapeutic Resistance: Increased FEN1 expression can confer resistance to DNA-damaging chemotherapeutic agents, such as cisplatin, and radiation therapy.[8][12]

Data Presentation: FEN1 Expression in Cancer vs. Normal Tissues

The following table summarizes quantitative data on FEN1 overexpression in various human cancers.

| Cancer Type | Tissue Type | Method | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | Matched Pairs | cDNA Array | ~2.4-fold (mRNA) | [6] |

| Uterine Cancer | Matched Pairs | cDNA Array | ~2.3-fold (mRNA) | [6] |

| Lung Cancer (NSCLC) | Matched Pairs | cDNA Array | ~1.9-fold (mRNA) | [6] |

| Colon Cancer | Matched Pairs | cDNA Array | ~1.5-fold (mRNA) | [6] |

| Stomach Cancer | Matched Pairs | cDNA Array | ~1.5-fold (mRNA) | [6] |

| Kidney Cancer | Matched Pairs | cDNA Array | ~2.3-fold (mRNA) | [6] |

| Hepatocellular Carcinoma (HCC) | TCGA Database | RNA-Seq | Significantly Upregulated (mRNA) | [7] |

| Small Cell Neuroendocrine Carcinoma of the Cervix (SCNECC) | Patient Tissues | Proteomics | ~17-fold (Protein) | [5] |

| Pan-Cancer Analysis | TCGA Database | RNA-Seq | Significantly Upregulated across multiple cancers including BLCA, BRCA, CHOL, COAD, ESCA, HNSC, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, STAD, THCA, UCEC | [13] |

FEN1-Related Signaling Pathways in Cancer

FEN1's role in cancer progression is intrinsically linked to its functions in DNA repair and replication. Its overexpression provides cancer cells with a survival advantage by enhancing their capacity to tolerate endogenous DNA damage and the effects of cancer therapies.

Core DNA Repair and Replication Pathways

FEN1 is a central component of pathways that are critical for cancer cell survival. Its over-activity helps malignant cells to efficiently repair DNA lesions and complete DNA replication, thereby sustaining their rapid proliferation.

Figure 1: Core Signaling Pathways Involving FEN1. This diagram illustrates FEN1's essential roles in Okazaki fragment maturation and Long-Patch Base Excision Repair (LP-BER), and its activation of the pro-survival AKT/mTOR pathway when overexpressed in cancer.

Synthetic Lethality: The Achilles' Heel of FEN1-Overexpressing Cancers

The concept of synthetic lethality offers a powerful therapeutic strategy. It occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not. Many cancers harbor defects in specific DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 or BRCA2. These HR-deficient cells become highly dependent on other repair pathways, including those involving FEN1, for survival. Inhibiting FEN1 in such a context creates a synthetic lethal scenario, leading to the selective killing of cancer cells while sparing normal cells with intact HR function.[13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomics analysis reveals FEN1 as a promising therapeutic target against small cell neuroendocrine carcinoma of the cervix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Genomic and protein expression analysis reveals Flap endonuclease 1 (FEN1) as a key biomarker in breast and ovarian cancer [cancer.fr]

- 11. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clonogenic Survival Assays. [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Fen1-IN-2 in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2][3][4][5] Its overexpression is a common feature in numerous cancers, including breast, prostate, lung, and ovarian cancers, and is often associated with aggressive tumor phenotypes and poor prognosis.[6] Inhibition of FEN1 represents a promising therapeutic strategy, particularly for cancers with existing defects in DNA damage response (DDR) pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[3][7]

Fen1-IN-2 is a small molecule inhibitor designed to target the nuclease activity of FEN1. By inhibiting FEN1, this compound is expected to induce unresolved DNA flaps during replication, leading to replication stress, accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][8] These application notes provide a comprehensive protocol for the use of this compound in human cancer cell lines to evaluate its therapeutic potential.

Mechanism of Action:

FEN1 resolves 5' flap structures that arise during DNA replication and repair. Inhibition of FEN1 by compounds like this compound leads to the persistence of these flaps, which can stall replication forks.[1][9] Stalled forks can collapse into toxic DSBs. In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., BRCA-mutant), the inability to repair these DSBs leads to synthetic lethality.[3] Even in HR-proficient cells, overwhelming DNA damage caused by potent FEN1 inhibition can trigger apoptosis.[2]

Key Applications:

-

Determination of IC50 values: Assessing the potency of this compound across a panel of cancer cell lines.

-

Evaluation of cellular phenotypes: Characterizing the effects of this compound on cell proliferation, cell cycle progression, and apoptosis.

-

Assessment of DNA damage: Quantifying the induction of DSBs and activation of the DNA damage response.

-

Investigation of synthetic lethality: Identifying cancer cell lines with specific DDR defects that are hypersensitive to this compound.

-

Combination therapy studies: Evaluating the synergistic or additive effects of this compound with other anticancer agents, such as PARP inhibitors or platinum-based chemotherapy.

Quantitative Data Summary

Note: As specific data for this compound is not publicly available, the following table provides representative data for other potent FEN1 inhibitors (e.g., C8, SC13) to guide initial experimental design. A preliminary dose-response experiment is crucial to determine the optimal concentration range for this compound.

| Parameter | Cell Line | FEN1 Inhibitor | Value | Reference |

| GI50 | HCT-116 (Colon) | Compound 1 | 15.5 µM | [10] |

| MSI Colorectal/Gastric Cell Lines | Compound 1 & 3 | Enriched Sensitivity | [10] | |

| IC50 | PEO1 (Ovarian, BRCA2-defective) | C8 | ~3 µM | [11] |

| PEO4 (Ovarian, BRCA2-proficient) | C8 | ~12.5 µM | [11] |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Select a panel of human cancer cell lines relevant to the research question. It is recommended to include cell lines with known DNA damage response deficiencies (e.g., BRCA1/2 mutations) and their isogenic counterparts.

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay determines the concentration of this compound that inhibits cell growth by 50% (GI50/IC50).

-

Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours.

-

Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

-

-

Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

-

Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution (e.g., 3:1), and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells). Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

-

Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x the IC50 concentration for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis.

-

Seeding and Treatment: Treat cells as described for the cell cycle analysis.

-

Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the DNA damage response and apoptosis.

-

Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against FEN1, γH2AX (a marker for DSBs), p-ATM, p-Chk2, cleaved PARP, and cleaved Caspase-3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Immunofluorescence for γH2AX Foci

This assay visualizes and quantifies the formation of DNA double-strand breaks.

-

Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound as desired.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBST.

-

Antibody Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Visualizations

Caption: Signaling pathway of FEN1 inhibition by this compound.

Caption: Experimental workflow for evaluating this compound.

Caption: Logical relationship for targeting FEN1 in cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 4. [PDF] Functional regulation of FEN1 nuclease and its link to cancer | Semantic Scholar [semanticscholar.org]

- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]

- 7. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 9. journals.physiology.org [journals.physiology.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. uniprot.org [uniprot.org]

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Mediated Target Engagement of Fen1 Inhibitors

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2][3] This method relies on the principle that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[1][2] Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[2][4][5] Its role in maintaining genomic stability has made it a promising target for cancer therapy.[6][7][8]

These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of FEN1 inhibitors in cultured human cells. While the specific inhibitor Fen1-IN-2 is mentioned, publicly available CETSA data for this compound is limited. Therefore, this document will use data from a closely related and well-characterized N-Hydroxyurea-based FEN1 inhibitor, referred to as FEN1-IN-1 (compound 1) , as a representative example to illustrate the principles and expected outcomes of the assay.[5][6][9]

Principle of the Assay

The core principle of CETSA is that the binding of a drug to its target protein alters the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. In the presence of a stabilizing ligand, the target protein will require a higher temperature to unfold and precipitate. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of a compound indicates target engagement.[1][3] Alternatively, in an isothermal dose-response (ITDR) experiment, cells are treated with varying concentrations of the inhibitor and heated at a single, optimized temperature. The concentration-dependent increase in the soluble protein fraction can then be used to determine the compound's potency (EC50) for target engagement in a cellular context.[1][6]

Key Applications

-

Primary Target Validation: Confirm that a lead compound directly binds to FEN1 in a cellular context.[3][6]

-

Structure-Activity Relationship (SAR) Studies: Compare the cellular target engagement of different inhibitor analogs to guide lead optimization.

-

Cellular Potency Determination: Quantify the concentration of a compound required to engage FEN1 in cells (CETSA EC50).[3][6]

-

Off-Target Identification: CETSA can be coupled with proteomics (Thermal Proteome Profiling - TPP) to identify potential off-target interactions of the inhibitor.

Experimental Overview

A typical CETSA experiment involves treating cultured cells with the test compound (e.g., FEN1-IN-1) or a vehicle control (e.g., DMSO). The cells are then heated to a specific temperature or across a temperature gradient. Following heating, the cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble FEN1 is then quantified, typically by Western blotting or other protein detection methods.[2][6]

Data Presentation

The following tables summarize representative quantitative data obtained from CETSA experiments with N-Hydroxyurea-based FEN1 inhibitors in SW620 colon cancer cells.[6]

Table 1: Isothermal Dose-Response CETSA Data for FEN1 Inhibitors

| Compound | CETSA EC50 (µM) | Cell Line | Heating Temperature (°C) |

| FEN1-IN-1 (compound 1) | 5.1 | SW620 | 50 |

| Compound 4 | 6.8 | SW620 | 50 |

This data demonstrates the cellular potency of these inhibitors in engaging with FEN1.[6]

Signaling Pathway and Experimental Workflow Diagrams

FEN1's Role in DNA Repair

dot

Caption: FEN1's role in Okazaki fragment maturation and LP-BER.

CETSA Experimental Workflow

dot

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Line: Human colon cancer cell line (e.g., SW620)

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

FEN1 Inhibitor: FEN1-IN-1 (or other test compounds) dissolved in DMSO

-

Vehicle Control: DMSO

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Protease Inhibitor Cocktail

-

Lysis Buffer: PBS with protease inhibitors

-

Antibodies:

-

Primary antibody: Rabbit anti-FEN1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

-

Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate

Protocol 1: CETSA Melt Curve

-

Cell Culture: Seed SW620 cells in 10 cm dishes and grow to 80-90% confluency.

-

Compound Treatment: Treat cells with the FEN1 inhibitor (e.g., 100 µM FEN1-IN-1) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37, 44, 47, 50, 53, 56, 59, 62°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize the total protein amount for each sample.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against FEN1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for FEN1 at each temperature for both treated and control samples. Plot the relative amount of soluble FEN1 as a function of temperature to generate the melt curves. A shift in the curve for the inhibitor-treated sample indicates thermal stabilization.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

-

Cell Culture and Harvesting: Follow steps 1 and 3 from the Melt Curve protocol.

-

Compound Treatment: Aliquot the cell suspension into different tubes. Treat each aliquot with a different concentration of the FEN1 inhibitor (e.g., a serial dilution from 0.1 to 100 µM) or vehicle control for 1-2 hours at 37°C.

-

Heating: Heat all samples at a single, pre-determined temperature (e.g., 50°C, a temperature that results in partial FEN1 precipitation in the absence of the inhibitor) for 3 minutes, followed by cooling for 3 minutes at 4°C. A non-heated control (37°C) should also be included.

-

Lysis and Separation: Follow steps 5 and 6 from the Melt Curve protocol.

-

Western Blotting: Follow step 8 from the Melt Curve protocol.

-

Data Analysis: Quantify the FEN1 band intensities for each inhibitor concentration. Normalize the data to the vehicle control. Plot the relative amount of soluble FEN1 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for confirming the intracellular target engagement of FEN1 inhibitors. By providing direct evidence of a physical interaction between the inhibitor and FEN1 in a physiologically relevant setting, CETSA bridges the gap between biochemical activity and cellular effects. The protocols and data presented herein, using FEN1-IN-1 as a model, offer a robust framework for researchers in drug discovery to validate and characterize novel FEN1-targeted therapeutics.

References

- 1. FEN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 8. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Synergistic Targeting of Cancers with FEN1 and PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of inhibitors targeting Flap Endonuclease 1 (FEN1) and Poly (ADP-ribose) Polymerase (PARP) represents a promising therapeutic strategy, particularly for cancers resistant to PARP inhibitor (PARPi) monotherapy, such as certain triple-negative breast cancers (TNBC). FEN1 is a critical enzyme in DNA replication and repair, specifically in base excision repair (BER) and Okazaki fragment maturation. PARP enzymes are also key players in DNA repair, particularly in the repair of single-strand breaks. The simultaneous inhibition of both FEN1 and PARP can lead to a synthetic lethal effect, where the combined disruption of these two DNA repair pathways is significantly more cytotoxic to cancer cells than the inhibition of either pathway alone. This document provides detailed application notes and protocols for investigating the synergistic effects of a FEN1 inhibitor, FEN1-IN-2 (LNT1), in combination with a PARP inhibitor, Talazoparib.

Mechanism of Synergistic Action

The synergistic cytotoxicity of combined FEN1 and PARP inhibition stems from the creation of an overwhelming burden of unresolved DNA damage in cancer cells. PARP inhibitors trap PARP1 on DNA at sites of single-strand breaks, which, if not repaired, can lead to the formation of double-strand breaks (DSBs) during DNA replication.[1][2] FEN1 is involved in the processing of DNA flaps that arise during BER and replication.[3][4] Inhibition of FEN1 leads to the accumulation of these unprocessed flaps, which can also stall replication forks and generate DSBs.

Recent studies have shown that the combination of a FEN1/EXO1 inhibitor (LNT1) and a PARP inhibitor (Talazoparib) demonstrates a synergistic or additive effect in a majority of TNBC cell lines, with notable synergy in PARPi-resistant lines.[5][6] The proposed mechanisms for this synergy include a rapid increase in DNA replication fork speed and a significant enhancement of DNA damage.[7] The combination treatment has been shown to induce a greater degree of G2/M cell cycle arrest and apoptosis compared to single-agent treatments.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the synergistic effects of the FEN1 inhibitor LNT1 and the PARP inhibitor Talazoparib in various triple-negative breast cancer (TNBC) cell lines.

Table 1: IC50 Values of LNT1 and Talazoparib in TNBC Cell Lines

| Cell Line | BRCA Status | LNT1 IC50 (µM) | Talazoparib IC50 (nM) |

| BT549 | BRCAwt | >100 | 118.4 |

| HCC1395-OlaR | BRCA2-mutant | 26.6 | 13.9 |

| HCC1395-TalaR | BRCA2-mutant | 24.3 | 21.3 |

| MDAMB231 | BRCAwt | >100 | 1.1 |

| HCC1806 | BRCAwt | >100 | 2.5 |

| SUM149PT | BRCA1-mutant | 1.8 | 0.2 |

| Hs578T | BRCAwt | >100 | 2.4 |

| MDAMB436 | BRCA1-mutant | 1.1 | 0.3 |

Data adapted from Frederick et al., 2025.[9]

Table 2: Combination Index (CI) Values for LNT1 and Talazoparib Combination

| Cell Line | Combination Index (CI) | Interpretation |

| BT549 | 0.7 | Synergistic |

| HCC1395-OlaR | 0.2 | Strongly Synergistic |

| HCC1395-TalaR | 0.7 | Synergistic |

| MDAMB231 | 1.0 | Additive |

| HCC1806 | 1.0 | Additive |

| SUM149PT | 1.1 | Nearly Additive |

| Hs578T | 1.2 | Antagonistic |

| MDAMB436 | 1.4 | Antagonistic |

CI < 0.9 is considered synergistic, 0.9 < CI < 1.1 is additive, and CI > 1.1 is antagonistic. Data adapted from Frederick et al., 2025.[9]

Table 3: Induction of DNA Damage and Apoptosis by LNT1 and Talazoparib Combination

| Cell Line | Treatment | % of γ-H2AX Positive Cells (72h) | % of Cleaved-PARP Positive Cells (10 days) |

| BT549 | Control | ~5% | ~2% |